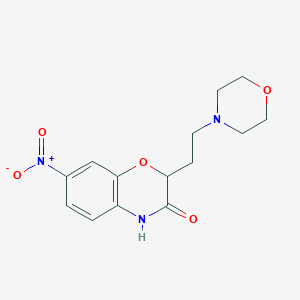

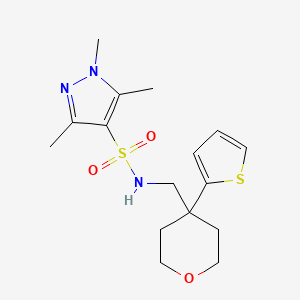

2-(2-morpholinoethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-morpholinoethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one, also known as NBQX, is a non-competitive antagonist of the ionotropic glutamate receptors. It was first synthesized in the early 1990s and has since been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.

Scientific Research Applications

Preparation and Synthesis Techniques

Nitroepoxides, including compounds similar to "2-(2-morpholinoethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one," are transformed into morpholines and benzoxazines through a highly stereoselective fashion, indicating their significance in creating structurally complex molecules for pharmaceutical and chemical research (Capel et al., 2016).

Chemical Reactivity and Applications

The compound's reactivity has been explored through reactions with trichloro(trifluoro)-3-nitrobut-2-enes, leading to derivatives that highlight its potential in synthesizing novel chemical structures with significant biological or material properties (Korotaev et al., 2011).

Biological Activity

Benzimidazoles containing the morpholine skeleton, structurally related to "this compound," have been studied for their in vitro antioxidant activities and glucosidase inhibitory potential, suggesting applications in treating oxidative stress-related diseases and diabetes (Özil et al., 2018).

Structural Studies and Material Science

Morpholinium salts of ring-substituted benzoic acid analogues have been prepared to examine the influence of substituent groups on secondary structure generation, offering insights into the design of novel materials and molecular assemblies (Smith & Lynch, 2016).

Herbicidal Activity

Derivatives of benzoxazinones, similar to "this compound," have been evaluated for their herbicidal activity, demonstrating the compound's potential in agricultural applications as inhibitors of protoporphyrinogen oxidase (Huang et al., 2005).

Mechanism of Action

Target of Action

Similar compounds such as moclobemide, a reversible monoamine oxidase inhibitor (maoi) selective for isoform a (rima), are used to treat major depressive disorder . The mechanism of action of Moclobemide involves the selective, reversible inhibition of MAO-A .

Mode of Action

This inhibition leads to a decrease in the metabolism and destruction of monoamines in the neurotransmitters, resulting in an increase in the monoamines, relieving depressive symptoms .

Biochemical Pathways

Similar compounds like moclobemide act on the monoamine oxidase-a (mao-a) pathway .

Result of Action

Similar compounds like moclobemide increase the monoamines in the neurotransmitters, relieving depressive symptoms .

properties

IUPAC Name |

2-(2-morpholin-4-ylethyl)-7-nitro-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O5/c18-14-12(3-4-16-5-7-21-8-6-16)22-13-9-10(17(19)20)1-2-11(13)15-14/h1-2,9,12H,3-8H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIGEQWOXHPYPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC2C(=O)NC3=C(O2)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24817817 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-1H-benzo[d]imidazol-5-yl 2,2-diphenylacetate](/img/structure/B2978865.png)

![4-butoxy-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2978867.png)

![4-chloro-1-(2-fluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2978869.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2978871.png)

![6-Benzyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2978873.png)

![N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]butan-1-amine;hydrochloride](/img/structure/B2978874.png)

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-ethylbenzenesulfonamide](/img/structure/B2978883.png)

![8-(4-fluorophenyl)-N-(3-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2978885.png)